
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide
Overview
Description
2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS: 7463-32-3) is a chloroacetamide derivative characterized by a phenyl ring substituted with two chlorine atoms (positions 2 and 5) and a methoxy group (position 2). The acetamide group at position 1 is further substituted with a chlorine atom, forming a 2-chloroacetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Its synthesis typically involves reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base, as seen in analogous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the chloroacetylation of 5-chloro-2-methoxyaniline. The reaction is carried out by reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Scientific Research Applications
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential physiological processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of related chloroacetamides:
Key Observations :
- Electron-Withdrawing Groups : The presence of chlorine and methoxy groups in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions in drug synthesis .
- Heterocyclic Analogues : Replacement of the phenyl ring with thiazole or pyridine (e.g., and ) introduces nitrogen atoms, altering solubility and hydrogen-bonding capacity, which impacts bioavailability .
- Phenoxy Derivatives: Compounds like N-(5-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide () exhibit enhanced lipophilicity, making them suitable for pesticidal applications .
Anticancer Activity
- Target Compound : Derivatives of this compound have shown moderate cytotoxicity against cancer cell lines (e.g., HepG2, PANC-1) with IC₅₀ values ranging from 2.2–15.5 μM, depending on the attached heterocyclic moieties .
- Thiadiazole Derivatives : Substitution with thiadiazole rings (e.g., compound 7d in ) significantly enhances potency, with IC₅₀ as low as 1.8 μM on Caco-2 cells, outperforming 5-fluorouracil .
- Oxadiazole-Thiol Analogues : Compounds like N-[5-(4-methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide exhibit selective cytotoxicity, suggesting substituent-dependent mechanisms .
Biological Activity
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound with significant biological activity, particularly in medicinal chemistry and agricultural applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10Cl2N2O2
- Molecular Weight : Approximately 218.14 g/mol
- Functional Groups : The compound features a chloro group and a methoxy group on the phenyl ring, which influence its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, resulting in:
- Enzyme Inhibition : This interaction may inhibit enzyme activity, disrupting normal cellular processes.
- Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind effectively to various receptors, potentially altering their function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which is likely due to its ability to inhibit folic acid synthesis by mimicking para-aminobenzoic acid (PABA) .
Antidepressant Potential
In a comparative study involving synthesized compounds, this compound demonstrated notable antidepressant-like effects in animal models. It was evaluated using the tail suspension test and forced swimming test, showing reduced immobility duration compared to control groups .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-chloro-N-phenylacetamide | Lacks methoxy and additional chloro groups | Moderate antimicrobial activity |
2-chloro-N,N-dimethylacetamide | Contains dimethyl groups | Limited biological activity |
2-chloro-N-(4-methoxyphenyl)acetamide | Different substitution pattern on phenyl ring | Antimicrobial properties |
2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide | Acetamido group enhances solubility | Significant antimicrobial and anti-inflammatory activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several pathogenic bacteria. Results indicated a strong inhibitory effect at concentrations as low as 50 μg/mL .
- Antidepressant Activity : In animal models, the compound was tested for its antidepressant effects. It outperformed standard drugs like moclobemide and imipramine in reducing immobility duration during behavioral tests .
- Enzyme Interaction Studies : Research focused on the binding affinity of the compound to various enzymes revealed that it effectively inhibits key metabolic pathways in bacteria, supporting its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- React 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
- Use triethylamine as a catalyst and monitor reaction progress via TLC .
- Purify the product using recrystallization (e.g., pet-ether) or column chromatography .
- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents influence yield. Catalytic KI in DMF can enhance reaction efficiency .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C-Cl (600–800 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
- NMR : Confirm structure via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (carbonyl at δ 165–170 ppm) .
- Chromatography : Use HPLC or GC-MS to assess purity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Storage : Store in airtight containers at room temperature, away from light and moisture .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., nitro, hydroxy, or fluoro groups) to the phenyl ring and compare bioactivity .
- Example : Replace the methoxy group with a hydroxyl group to study solubility effects .
- Data Table :
Substituent Position | Functional Group | Observed Bioactivity | Reference |
---|---|---|---|
5-Chloro, 2-Methoxy | -OCH₃ | Anti-proliferative | |
5-Chloro, 2-Hydroxy | -OH | Enhanced solubility |
Q. How can computational methods predict biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with target proteins (e.g., acetylcholinesterase or COVID-19 main protease) .
- DFT Calculations : Analyze HOMO-LUMO gaps and MESP surfaces to predict reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control Experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
- Meta-Analysis : Compare substituent effects (e.g., 5-chloro vs. 5-nitro analogs) to identify trends .
- Example : Discrepancies in anti-proliferative activity may arise from differences in assay sensitivity or compound purity .
Q. What crystallographic strategies are effective for structural determination?
- Methodological Answer :
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPULYDBQXNEJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354583 | |
Record name | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35588-41-1 | |
Record name | 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35588-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5'-DICHLORO-2'-METHOXYACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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